N-(2-oxopiperidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxopiperidin-3-yl)acetamide is a heterocyclic compound that features a piperidine ring with an acetamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxopiperidin-3-yl)acetamide typically involves the reaction of piperidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. One common method involves the acylation of 2-oxopiperidine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxopiperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N-(2-hydroxypiperidin-3-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2-oxopiperidin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-oxopiperidin-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring.
N-acylpiperidine: Compounds with an acyl group attached to the piperidine ring, such as piperine.
Uniqueness
N-(2-oxopiperidin-3-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and drug development .
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
N-(2-oxopiperidin-3-yl)acetamide |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-6-3-2-4-8-7(6)11/h6H,2-4H2,1H3,(H,8,11)(H,9,10) |
InChI Key |
NXGOJJKVSDOOGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.